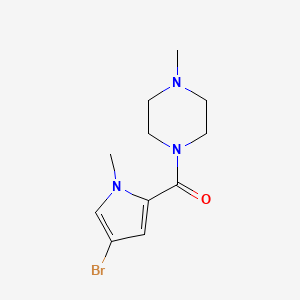

(4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

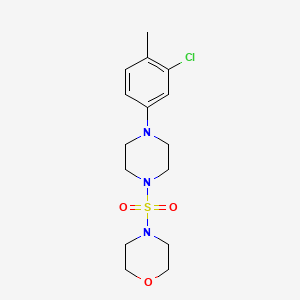

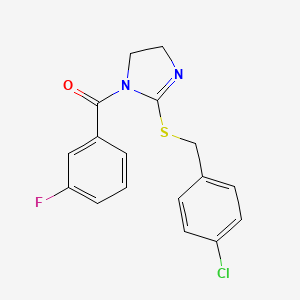

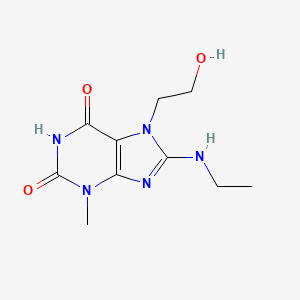

“(4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone” is a complex organic compound that contains a pyrrole ring, a piperazine ring, and a ketone functional group . The pyrrole ring is a five-membered aromatic ring with one nitrogen atom . The piperazine ring is a six-membered ring with two nitrogen atoms . The ketone group is a carbonyl group (C=O) attached to two other carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole and piperazine rings, as well as the bromine, methyl, and ketone groups . The exact structure would depend on the specific locations of these groups on the rings .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrole ring, the piperazine ring, and the ketone group . The bromine and methyl groups could also influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar ketone group could increase its solubility in polar solvents .Scientific Research Applications

Synthesis and Antioxidant Properties : Compounds related to (4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone have been synthesized and evaluated for their antioxidant properties. For example, a study synthesized bromophenols and assessed their antioxidant power using various in vitro assays, comparing them to synthetic standard antioxidants (Balaydın et al., 2010).

Biological Activity of Triazole Analogues : Analogues of the compound have been synthesized and evaluated for their antibacterial activity against human pathogenic bacteria. Certain compounds displayed significant inhibition of bacterial growth, suggesting potential as therapeutic agents (Nagaraj et al., 2018).

Anticancer and Chemopreventive Agents : Tetrahydro-β-carboline derivatives, which include compounds structurally related to this compound, have been synthesized and evaluated for their potential as anticancer and chemopreventive agents. The study identified promising leads for further development (Zhang et al., 2018).

Carbonic Anhydrase Inhibitory Properties : Studies have explored the inhibitory properties of bromophenol derivatives of the compound against human carbonic anhydrase isozymes, which could be valuable for treating various conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Antiviral Activity : Some analogues have been synthesized and shown to possess activity against human cytomegalovirus and herpes simplex virus, suggesting potential use in antiviral therapies (Saxena et al., 1990).

Synthesis and Structure Analysis : Research has also focused on the synthesis and structural analysis of related compounds, helping to understand their physicochemical properties and potential applications in various fields, including materials science (Huang et al., 2021).

Antimicrobial and Antioxidant Activities : Studies have synthesized derivatives and evaluated their antimicrobial and antioxidant activities, contributing to the development of new therapeutic agents (Thirunarayanan, 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(4-bromo-1-methylpyrrol-2-yl)-(4-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN3O/c1-13-3-5-15(6-4-13)11(16)10-7-9(12)8-14(10)2/h7-8H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZVOXPJADABCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC(=CN2C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666146 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one](/img/structure/B2750154.png)

![3-(5-Fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2750155.png)

![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2750158.png)

![Tert-butyl 3-[3-(azetidin-3-yl)propyl]piperidine-1-carboxylate](/img/structure/B2750165.png)

![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2750170.png)

![9-(4-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2750172.png)

![2-[(2-Chlorobenzyl)thio]acetohydrazide](/img/structure/B2750173.png)

![N-[2-(2-Fluorophenoxy)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2750177.png)